molecular formula C12H16O4S B13899058 Ethyl 2-(2-ethylsulfonylphenyl)acetate

Ethyl 2-(2-ethylsulfonylphenyl)acetate

Cat. No.: B13899058
M. Wt: 256.32 g/mol
InChI Key: HBJCFDFBKHZLEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position and an acetoxyethyl (-CH₂COOCH₂CH₃) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-(2-ethylsulfonylphenyl)acetate

InChI

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

HBJCFDFBKHZLEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Sulfonylation of Phenylacetic Acid Derivatives

A common approach begins with phenylacetic acid or its derivatives, which undergo sulfonylation to introduce the ethylsulfonyl group.

  • Step 1: Sulfonylation
    Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C, followed by stirring overnight at room temperature. This yields 2-(4-(chlorosulfonyl)phenyl)acetic acid, which contains positional isomers. Recrystallization purifies the product.

  • Step 2: Thiolation and Alkylation
    The chlorosulfonyl intermediate is converted to a mercapto derivative by reaction with potassium O-ethyl carbonodithioate, followed by hydrolysis under reflux with KOH in ethanol/water. The mercapto acid is then alkylated with bromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 30 °C overnight, yielding ethyl 2-(2-ethylthio)phenylacetate. Subsequent oxidation converts the thioether to the sulfone, completing the ethylsulfonyl substitution.

Esterification of Sulfonylated Phenylacetic Acids

  • Acid-Catalyzed Esterification
    Sulfonylated phenylacetic acids can be esterified using ethanol and a catalytic amount of sulfuric acid at 50 °C overnight. The reaction mixture is then concentrated and extracted to isolate the ethyl ester product with high yields (up to 98% reported for related methyl esters).

  • Base-Mediated Ester Hydrolysis and Re-esterification
    In some synthetic routes, methyl esters of sulfonylated phenylacetic acids are hydrolyzed to acids using sodium hydroxide, followed by acidification and re-esterification with ethanol under acidic conditions to give the ethyl ester.

Oxidation of Thioethers to Sulfones

  • The thioether intermediate (ethylthio-substituted phenylacetate) is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is critical to achieve the ethylsulfonyl functionality in the final compound.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonylation of phenylacetic acid Chlorosulfonic acid, 0 °C to RT 0 °C to RT Overnight Not specified Produces chlorosulfonyl intermediate
Thiolation Potassium O-ethyl carbonodithioate, reflux Reflux 20 hours Not specified Converts chlorosulfonyl to mercapto acid
Alkylation Bromoethane, K2CO3, DMF 30 °C Overnight Not specified Forms ethylthio derivative
Oxidation Oxidizing agent (e.g., H2O2) Ambient to reflux Hours Not specified Converts thioether to sulfone
Esterification Ethanol, H2SO4 catalytic 50 °C Overnight Up to 98% Acid-catalyzed esterification

Representative Reaction Scheme

  • Phenylacetic acid → (chlorosulfonic acid) → 2-(chlorosulfonyl)phenylacetic acid
  • 2-(chlorosulfonyl)phenylacetic acid → (potassium O-ethyl carbonodithioate, reflux) → 2-(ethoxycarbonothioylthio)phenylacetic acid
  • Hydrolysis → 2-(mercapto)phenylacetic acid
  • Alkylation → ethyl 2-(ethylthio)phenylacetate
  • Oxidation → ethyl 2-(ethylsulfonyl)phenylacetate

Notes on Purification and Characterization

  • Purification is typically achieved by extraction with organic solvents such as ethyl acetate or diethyl ether, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
  • Final products are often purified by recrystallization or flash chromatography.
  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the sulfone and ester functionalities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethylsulfonyl group in the target compound is more electron-withdrawing than sulfanyl (-SPh) or methoxy (-OCH₃) groups, which may reduce nucleophilic aromatic substitution rates compared to halogenated analogs (e.g., 2-fluorophenyl derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) LogP (Predicted) Stability Notes Evidence Source
Ethyl 2-(2-ethylsulfonylphenyl)acetate* ~250–280 (est.) 1.8–2.5 Susceptible to hydrolysis under acidic/basic conditions N/A
Ethyl acetate 77 0.73 Common solvent; low toxicity
Ethyl 2-phenylacetoacetate 245–250 1.98 Keto-enol tautomerism affects reactivity
Ethyl 2-(2-fluorophenyl)acetate 215–220 2.1 Stable under ambient conditions; used in API synthesis

Notes:

  • The ethylsulfonyl group likely increases molecular weight and boiling point compared to simpler esters like ethyl acetate .
  • Predicted LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility for drug-like molecules .

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